Ethyl 3-hydroxy-2,3-dimethylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-2,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASSQYFJWHKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Hydroxy 2,3 Dimethylbutanoate
Traditional Synthetic Pathways
Traditional approaches to synthesizing Ethyl 3-hydroxy-2,3-dimethylbutanoate rely on well-established reactions in organic chemistry. These methods are valued for their reliability and the use of readily available starting materials.
A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 3-hydroxy-2,3-dimethylbutanoic acid, with ethanol (B145695). This reaction is typically an acid-catalyzed equilibrium process known as the Fischer esterification. masterorganicchemistry.com The reaction involves protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the ethanol molecule. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, the reaction is often conducted with an excess of ethanol, which can also serve as the solvent, and with the removal of water as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
| Parameter | Condition | Purpose | Citation |
| Reactants | 3-hydroxy-2,3-dimethylbutanoic acid, Ethanol | Acid and Alcohol | |
| Catalyst | Sulfuric Acid (H₂SO₄) | Increases reaction rate | |
| Temperature | 60–80°C | Controls reaction rate | |
| Additives | Dehydrating agents (e.g., molecular sieves) | Shifts equilibrium toward product |
Another synthetic route involves a condensation reaction followed by esterification. For instance, 2,3-dimethylbutyraldehyde can react with ethanol in the presence of a boric acid catalyst. This initial step forms a hemiacetal which can then be further processed. The intermediate is subsequently esterified using a strong acid catalyst like sulfuric acid to yield the final product, this compound. This multi-step process provides an alternative pathway when the corresponding carboxylic acid is not the preferred starting material.
The Reformatsky reaction provides a classic and effective method for synthesizing β-hydroxy esters. wikipedia.orgthermofisher.com This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.org To synthesize this compound, ethyl 2-bromopropanoate (B1255678) is reacted with acetone (B3395972). The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of the α-halo ester, forming an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgthermofisher.com This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org The organozinc compound then adds to the carbonyl carbon of acetone. A subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to yield the desired β-hydroxy ester. wikipedia.orgprepchem.com A typical procedure yields the product as a colorless oil with a yield of around 50%. prepchem.com
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Citation |
| Ethyl 2-bromopropanoate | Acetone | Zinc (metallic) | This compound | 50% | prepchem.com |
Advanced and Stereoselective Synthesis
Modern synthetic chemistry often requires precise control over the three-dimensional arrangement of atoms in a molecule, a concept known as stereocontrol. Advanced synthetic methodologies are employed to produce specific stereoisomers (enantiomers or diastereomers) of this compound.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be employed. wikipedia.org The synthesis would begin by acylating the chiral auxiliary with a propionyl group. The resulting N-acyloxazolidinone can then be enolized and reacted with acetone in a diastereoselective aldol (B89426) reaction. The steric bulk of the auxiliary directs the approach of the acetone molecule, leading to the formation of one diastereomer in preference to the other. wikipedia.org Finally, the auxiliary is cleaved from the aldol adduct to release the enantiomerically enriched 3-hydroxy-2,3-dimethylbutanoic acid, which can then be esterified to give the target ethyl ester.
Asymmetric catalysis is a powerful strategy that utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can be achieved through metal-based catalysts or enzymes (biocatalysis).
A common approach for synthesizing chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester, in this case, ethyl 2,3-dimethyl-3-oxobutanoate.
Biocatalysis : Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly efficient and selective catalysts for the reduction of ketones. sci-hub.ru For example, various yeast strains can reduce β-keto esters with high enantioselectivity. orgsyn.orgelsevierpure.com The enzyme, often present in whole microbial cells like baker's yeast or as an isolated protein, delivers a hydride (typically from a cofactor like NADPH) to one face of the ketone, producing the corresponding secondary alcohol with high enantiomeric excess (e.e.). nih.gov The synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate using an alcohol dehydrogenase from Stenotrophomonas maltophilia demonstrates the power of this approach, achieving high yields and >99.9% e.e. sci-hub.ru A similar enzymatic system could be applied to produce a specific enantiomer of this compound.
Chiral Metal Catalysis : Homogeneous catalysts, often composed of a transition metal like ruthenium, rhodium, or iridium complexed with a chiral ligand, are also widely used for asymmetric hydrogenations. orgsyn.orgnih.gov For instance, enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate can be prepared by the enantioselective hydrogenation of ethyl acetoacetate (B1235776) using a chiral homogeneous ruthenium catalyst. orgsyn.org These catalysts create a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the selective formation of one enantiomer upon hydrogenation.
| Catalytic System | Substrate Type | Product Type | Key Feature | Citation |
| Alcohol Dehydrogenase (ADH) | β-Keto Ester | Chiral β-Hydroxy Ester | High enantioselectivity (>99% e.e.), mild conditions | sci-hub.ru |
| Baker's Yeast | β-Keto Ester | Chiral β-Hydroxy Ester | Readily available biocatalyst, good to high e.e. | orgsyn.orgelsevierpure.com |
| Chiral Ruthenium Catalyst | β-Keto Ester | Chiral β-Hydroxy Ester | High efficiency and enantioselectivity | orgsyn.org |
Enzymatic Resolution Techniques for Enantiomeric Enrichment
The production of enantiomerically pure β-hydroxy esters is of significant interest, and enzymatic resolution represents a powerful tool for achieving high enantiomeric excess. mdpi.com Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic mixtures of these esters. nih.govscielo.br This process typically involves the enantioselective hydrolysis of the ester or the transesterification of the alcohol.
In the context of compounds structurally similar to this compound, such as other β-hydroxy esters, enzymes like Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pig liver esterase (PLE) have demonstrated high efficacy. mdpi.comscielo.brresearchgate.net For example, in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a secondary β-hydroxy ester, PCL achieved a 50% conversion, yielding the recovered (R)-ester with 98% enantiomeric excess (e.e.) and the corresponding (S)-acid with 93% e.e. scielo.brresearchgate.net While specific data for this compound is less prevalent, these findings on analogous structures underscore the potential of enzymatic methods. The selectivity of the enzyme can be influenced by the structure of the substrate; for instance, bulkier groups near the chiral center can affect the enzyme's enantioselectivity. scielo.brresearchgate.net
The general approach involves incubating the racemic ester with a specific hydrolase in a buffered solution. The enzyme selectively hydrolyzes one enantiomer to the corresponding β-hydroxy acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and the enriched ester allows for the isolation of both enantiomers.
Table 1: Enzymatic Resolution of Representative β-Hydroxy Esters
| Enzyme | Substrate | Result | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Recovered Ester | 98% ((R)-enantiomer) | scielo.brresearchgate.net |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Product (Acid) | 93% ((S)-enantiomer) | scielo.brresearchgate.net |
| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate | Transesterification Product | >90% diastereomeric ratio | mdpi.com |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. researchgate.net This involves developing processes that are more efficient, generate less waste, and utilize safer materials and conditions. nih.gov
Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that can lead to higher process throughput and reduced waste. researchgate.net For instance, a four-component domino reaction to produce hexahydroquinoline carboxylates has been successfully carried out under microwave irradiation in solvent-free conditions, highlighting the feasibility of this approach for complex syntheses. thebioscan.com In a similar vein, the enzymatic acetylation of racemic ethyl-3-hydroxybutyrate has been efficiently conducted in a solvent-free system using vinyl acetate (B1210297), demonstrating the applicability of this method to β-hydroxy ester modifications. researchgate.net The synthesis of 2'-hydroxychalcones has also been achieved using solvent-free microwave irradiation, further supporting the viability of this green technique. researchgate.net Adopting such a strategy for the synthesis of this compound could significantly reduce the generation of volatile organic compound (VOC) waste.
Sustainable catalysis focuses on using catalysts that are renewable, non-toxic, and can be easily recovered and reused. Biocatalysis, employing enzymes or whole-cell systems, is a prime example of a sustainable catalytic approach. researchgate.net As discussed in the enzymatic resolution section, lipases like CAL-B can be immobilized and used in processes like alcoholysis and acetylation, offering high productivity and selectivity. researchgate.net The use of biocatalysts has become a preferred method for creating key pharmaceutical intermediates due to the superb enantiospecificities that can be achieved. researchgate.net
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal byproducts. rsc.org For example, the Diels-Alder reaction can exhibit 100% atom economy, as all atoms from the reactants are integrated into the product. jocpr.com
In contrast, substitution and elimination reactions often have lower atom economies. rsc.org When evaluating synthetic routes to this compound, it is crucial to select pathways that maximize atom economy. The E-factor, which quantifies the amount of waste generated per unit of product, is another key metric for waste minimization. researchgate.netnih.gov The ideal E-factor is zero, representing a waste-free process. researchgate.net By prioritizing atom-economical reactions and optimizing processes to reduce the E-factor, the synthesis of this compound can be made significantly more sustainable. researchgate.netjocpr.com
Table 2: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Atom Economy | Waste Generation |
|---|---|---|
| Addition (e.g., Hydrogenation) | High (~100%) | Very Low |
| Rearrangement/Isomerization | High (100%) | None |
| Substitution | Moderate to Low | Stoichiometric byproducts |
Alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. nih.gov Microwave-assisted organic synthesis has been widely adopted for its simplicity and efficiency. nih.gov For example, the synthesis of various heterocyclic compounds, such as thiazole (B1198619) and quinoline (B57606) derivatives, has been achieved in significantly reduced timeframes using microwave irradiation. thebioscan.comnih.gov In one instance, a reaction was completed in 15 minutes under microwave heating at 80°C. nih.gov
Ultrasonication provides energy through acoustic cavitation, the formation and collapse of bubbles in a liquid, which can accelerate reactions. researchgate.net This technique has been successfully used for the synthesis of 2'-hydroxychalcones and 3-hydroxyflavone (B191502) in an ethanol-water solvent system. researchgate.net Applying these alternative energy sources to the synthesis of this compound could lead to more energy-efficient and rapid production processes.
Table 3: Comparison of Conventional vs. Alternative Energy Synthesis
| Method | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Hours to Days | Well-established | nih.gov |
| Microwave Irradiation | Seconds to Minutes | Rapid heating, increased yield, simplicity | thebioscan.comnih.govresearchgate.net |
Reactivity and Reaction Mechanisms of Ethyl 3 Hydroxy 2,3 Dimethylbutanoate
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group in ethyl 3-hydroxy-2,3-dimethylbutanoate is a key site for several important chemical reactions, including dehydration, oxidation, and substitution.
Dehydration Reactions Leading to Unsaturated Ester Derivatives
The hydroxyl group can be eliminated through dehydration, typically under acidic conditions, to form α,β-unsaturated esters. This reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the neighboring methyl groups. Treatment of this compound with a strong acid like sulfuric acid at elevated temperatures results in the loss of a water molecule and the formation of ethyl 2,3-dimethylbut-2-enoate as the primary product.
Dehydration of this compound
| Reactant | Catalyst | Temperature | Duration | Product | Yield |
|---|
Oxidation Pathways and Functional Group Interconversions
The tertiary hydroxyl group of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, studies involving atmospheric oxidants, such as chlorine atoms or hydroxyl radicals, have shown that degradation can be initiated by the abstraction of an α-hydrogen atom adjacent to the hydroxyl group. This process can lead to the formation of keto-esters. The key product from this oxidation is 3-keto-2,3-dimethylbutanoate, which results from the conversion of the hydroxyl group into a ketone. Under tropospheric conditions, further degradation can lead to the formation of smaller carbonyl compounds like acetone (B3395972) and formaldehyde.
Substitution Reactions at the Hydroxyl Center
The hydroxyl group can undergo nucleophilic substitution reactions to introduce different functional groups. A common transformation is the conversion of the alcohol to an alkyl halide. For instance, the reaction of this compound with thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom, yielding ethyl 3-chloro-2,3-dimethylbutanoate. To facilitate this type of reaction, the hydroxyl group is typically converted into a better leaving group, for example, by protonation in a strong acid.
Substitution Reaction of this compound
| Reactant | Reagent | Product |
|---|
Transformations Involving the Ester Group
The ester functional group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis Mechanisms Under Acidic and Basic Conditions
The ester group of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This reversible process yields 3-hydroxy-2,3-dimethylbutanoic acid and ethanol (B145695).
Basic Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible reaction produces the salt of the carboxylic acid (a carboxylate) and ethanol.
Hydrolysis Products of this compound
| Condition | Products |
|---|---|
| Acidic (e.g., H₂SO₄, H₂O) | 3-hydroxy-2,3-dimethylbutanoic acid and Ethanol |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl group is protonated, followed by nucleophilic attack from a new alcohol molecule. In a base-catalyzed mechanism, an alkoxide acts as the nucleophile, attacking the ester's carbonyl carbon. To drive the reaction to completion, the alcohol reactant is typically used in a large excess.
While this is a characteristic reaction for esters, specific documented studies detailing the transesterification of this compound were not prominently found in the surveyed literature. However, the general principles of acid- and base-catalyzed transesterification are applicable. For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would be expected to produce mthis compound and ethanol.
Reduction Reactions to Corresponding Alcohols
The reduction of the ester moiety in this compound leads to the formation of the corresponding diol, 2,3-dimethylbutane-1,3-diol. This transformation requires potent reducing agents due to the lower reactivity of esters compared to ketones or aldehydes.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically employed for the complete reduction of the ester group to a primary alcohol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
Alternatively, modified borohydride (B1222165) reagents can achieve this transformation. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced. In the case of β-hydroxy esters, the adjacent hydroxyl group can participate in the reaction, directing the hydride delivery and potentially influencing the reaction rate and stereoselectivity. mdma.ch This intramolecular assistance can make the ester more susceptible to reduction. For instance, the formation of an alkoxy borohydride intermediate can activate the B-H bond, making the reagent a stronger hydride donor. mdma.ch
Table 1: Reagents for the Reduction of this compound
| Reagent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2,3-dimethylbutane-1,3-diol | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent capable of reducing the ester to a primary alcohol. |
Detailed research findings indicate that the hydroxyl group can direct the reduction through the formation of a six-membered transition state with certain reagents, such as Lithium Triethylborohydride (LiBHEt₃), leading to high chemoselectivity. mdma.ch
Carbon-Carbon Bond Forming Reactions
The structural features of this compound provide several avenues for the formation of new carbon-carbon bonds, primarily through reactions involving the generation of a nucleophilic enolate at the α-carbon.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. organic-chemistry.orglibretexts.org this compound possesses a hydrogen atom on the α-carbon (a methine group), which can be abstracted by a suitable base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of a second molecule of the ester.
However, the reaction is complicated by the presence of the hydroxyl group, which is more acidic than the α-hydrogen. Therefore, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to selectively deprotonate the α-carbon without significantly affecting the hydroxyl or ester groups. youtube.com The use of alkoxide bases like sodium ethoxide would lead to preferential deprotonation of the hydroxyl group and potential transesterification side reactions. libretexts.org
The mechanism involves three key steps:
Enolate Formation: Deprotonation of the α-carbon using a strong base like LDA.
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule.
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the new β-keto ester product.
The final product of such a self-condensation would be ethyl 2,5,6-trimethyl-2-(1-hydroxyethyl)-3-oxoheptanoate.
Table 2: Proposed Claisen-Type Self-Condensation of this compound
| Step | Description | Reagent |
|---|---|---|
| 1 | Formation of the enolate at the α-carbon. | Lithium Diisopropylamide (LDA) |
| 2 | Nucleophilic attack on a second ester molecule. | Enolate attacks another molecule of this compound. |
Alkylation and Acylation Processes at Reactive Sites
This compound has two primary sites for alkylation and acylation: the oxygen of the hydroxyl group and the α-carbon.
O-Acylation/Alkylation: The hydroxyl group is a nucleophilic site and can be readily acylated by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine). This reaction yields an ester at the C3 position. Similarly, the hydroxyl group can be alkylated (to form an ether) using an alkyl halide under basic conditions, though care must be taken to avoid elimination reactions.
α-Alkylation: The α-carbon can be made nucleophilic by deprotonation with a strong base like LDA to form an enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. For this reaction to be efficient, it is often necessary to first protect the C3 hydroxyl group (e.g., as a silyl (B83357) ether) to prevent it from interfering with the base or the electrophile.
Table 3: Alkylation and Acylation Reactions
| Reaction Type | Reactive Site | Reagents | Product Type |
|---|---|---|---|
| Acylation | C3-Hydroxyl | Acetyl chloride, Pyridine | 3-Acetoxy ester |
| Alkylation | C3-Hydroxyl | Sodium hydride, Methyl iodide | 3-Methoxy ester |
Stereochemical Implications in Reactivity and Product Formation
The presence of two adjacent stereocenters at C2 and C3 in this compound has profound implications for its reactivity, often leading to diastereoselective outcomes. The relative orientation of the methyl and hydroxyl groups influences the accessibility of reagents to the reactive sites.
In reactions involving the formation of an enolate at the α-carbon, such as alkylation or Claisen-type condensations, the existing stereochemistry directs the approach of the incoming electrophile. The molecule will adopt a preferred conformation to minimize steric strain, and the electrophile will preferentially attack from the less hindered face. This is an example of substrate-controlled stereoselection.
Furthermore, the hydroxyl group can play a crucial role in directing stereochemistry through chelation control. youtube.com In the presence of a Lewis acid or a metal-containing base (like LDA), the hydroxyl oxygen and the carbonyl oxygen can coordinate to the metal ion, locking the molecule into a rigid, cyclic conformation. This rigid structure dictates the trajectory of the incoming reagent, leading to a high degree of diastereoselectivity. For example, in the alkylation of the corresponding enolate, chelation can force the electrophile to approach from a specific face, yielding one diastereomer in preference to the others.
The stereoselective reduction of related β-hydroxy ketones is well-documented, where the hydroxyl group directs the hydride delivery from an external reducing agent to produce 1,3-diols with high diastereoselectivity. youtube.com While the ester group in this compound is less reactive than a ketone, similar directing effects can be observed with powerful, chelation-capable reducing agents, influencing the stereochemical environment of the final diol product if new stereocenters were to be formed.
Derivatives, Analogues, and Structural Modifications
Structurally Related Butanoates and Their Synthesis
Analogues of ethyl 3-hydroxy-2,3-dimethylbutanoate include compounds lacking the hydroxyl group, isomers with the hydroxyl group at different positions, and esters with different alkyl groups.
The direct non-hydroxylated analogue is ethyl 2,3-dimethylbutanoate, which lacks the C3 hydroxyl group. This compound is a simple branched-chain ester. The synthesis of such esters can be achieved through standard esterification of the corresponding carboxylic acid, 2,3-dimethylbutanoic acid, with ethanol (B145695) in the presence of an acid catalyst. Research into the synthesis of ethyl 2,3-dimethylbutanoate has identified optimal residence times of 5-15 minutes for certain synthetic methods, which allows for complete reaction while minimizing the formation of byproducts. smolecule.com
Table 1: Properties of Ethyl 2,3-dimethylbutanoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H16O2 | nih.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| IUPAC Name | ethyl 2,3-dimethylbutanoate | nih.gov |
| CAS Number | 54004-42-1 | nih.gov |
Isomers of this compound are of interest due to the different chemical environments of the hydroxyl and ester groups.
Ethyl 2-hydroxy-3-methylbutanoate: This isomer features the hydroxyl group on the second carbon (alpha-position) of the butanoate chain. It has been identified as a component in wine, where its enantiomers can be quantified. The R-enantiomer is predominantly found in both red and white wines. Synthesis of this compound can be achieved through chemical routes or biosynthetic pathways. ontosight.ai For instance, certain lactic acid bacteria have demonstrated the ability to synthesize the R form of this ester during fermentation.
Ethyl 3-hydroxy-3-methylbutanoate: In this isomer, one of the methyl groups at the C2 position in the parent compound is absent. The synthesis of this compound involves the esterification of 3-hydroxy-3-methylbutanoic acid with ethanol. The precursor acid itself can be produced through methods such as the haloform reaction using diacetone alcohol and a sodium hypobromite (B1234621) solution or by the hydrolysis of 4,4-dimethyloxetan-2-one. google.com
Table 2: Comparison of Isomeric Hydroxylated Butanoates
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Reference |
|---|---|---|---|---|
| Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | 146.18 g/mol | 2441-06-7 | nih.gov |
| Ethyl 3-hydroxy-3-methylbutanoate | C7H14O3 | 146.18 g/mol | 18267-36-2 | nist.gov |
Varying the alkyl group of the ester provides a straightforward method for creating analogues.
Methyl Ester Analogue: The methyl analogue, mthis compound, can be synthesized through several standard organic chemistry techniques. The most direct method is the Fischer esterification of 3-hydroxy-2,3-dimethylbutanoic acid with methanol (B129727) under acidic conditions. Alternatively, transesterification of the ethyl ester with methanol, also catalyzed by an acid or base, can yield the methyl ester. The synthesis of related chiral methyl esters, such as methyl 3-hydroxy-2-methylbutanoate, is of interest in flavor chemistry, as these compounds are found in wine. biosynth.com
Other Alkyl Ester Analogues: A variety of other alkyl esters can be prepared by reacting 3-hydroxy-2,3-dimethylbutanoic acid with different alcohols (e.g., propanol, isopropanol, butanol) in the presence of an acid catalyst like sulfuric acid. This general reaction allows for the synthesis of a homologous series of esters with varying chain lengths in the alcohol moiety, which can influence properties such as boiling point, solubility, and volatility.
Table 3: Examples of Alkyl Ester Analogues
| Alkyl Group | Ester Name | Molecular Formula |
|---|---|---|
| Methyl | Mthis compound | C7H14O3 |
| Propyl | Propyl 3-hydroxy-2,3-dimethylbutanoate | C9H18O3 |
| Isopropyl | Isopropyl 3-hydroxy-2,3-dimethylbutanoate | C9H18O3 |
| Butyl | Butyl 3-hydroxy-2,3-dimethylbutanoate | C10H20O3 |
Functional Group Interconversions Leading to Novel Structures
The hydroxyl and ester functional groups in this compound are reactive sites for a variety of chemical transformations, enabling the creation of novel derivatives.
The ester group can be converted into an amide to produce N-substituted derivatives. This can be accomplished through two primary pathways:
Direct Aminolysis: This one-step process involves the reaction of the ethyl ester with ammonia, a primary amine, or a secondary amine. The reaction typically requires heat and can be slow, but it directly converts the ester into the corresponding primary, secondary, or tertiary amide.
Two-Step Hydrolysis and Amidation: A more controlled and often higher-yielding approach involves first hydrolyzing the ester to the carboxylic acid (3-hydroxy-2,3-dimethylbutanoic acid) using aqueous acid or base. The resulting carboxylic acid is then coupled with an amine using a peptide coupling reagent (such as DCC or EDC) to form the amide bond.
These methods allow for the synthesis of a wide array of amides with diverse functionalities introduced via the amine reactant.
The tertiary hydroxyl group is another key site for modification, allowing for the synthesis of ether and acetate (B1210297) derivatives. prepchem.com
Ether Derivatives: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a tertiary alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. This process allows for the introduction of various alkyl or aryl groups at the C3 position.
Acetate Derivatives: The hydroxyl group can be acylated to form an acetate ester. This is typically achieved by reacting this compound with acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and catalyze the reaction. This transformation converts the hydroxyl group into an acetoxy group.
Table 4: Potential Ether and Acetate Derivatives
| Derivative Type | Reactant | Product Name | Functional Group Formed |
|---|---|---|---|
| Ether (Methyl) | Methyl Iodide (CH3I) | Ethyl 3-methoxy-2,3-dimethylbutanoate | -OCH3 |
| Ether (Ethyl) | Ethyl Bromide (CH3CH2Br) | Ethyl 3-ethoxy-2,3-dimethylbutanoate | -OCH2CH3 |
| Acetate | Acetyl Chloride (CH3COCl) | Ethyl 3-acetoxy-2,3-dimethylbutanoate | -OCOCH3 |
Polymeric Applications of Related Monomers
The exploration of biodegradable polymers derived from renewable resources has garnered significant scientific interest. Polyhydroxyalkanoates (PHAs), a class of microbially synthesized polyesters, are notable for their biodegradability and diverse properties. mdpi.com The incorporation of monomers with specific structural features, such as those analogous to this compound, can significantly influence the characteristics of the resulting polymer.
Polymerization Methods for Polyhydroxyalkanoates (PHAs) derived from similar structures
The primary method for producing PHAs from monomers structurally similar to 3-hydroxy-2,3-dimethylbutanoic acid is through microbial biosynthesis, often utilizing genetically engineered bacteria. doi.org
Biosynthesis in Recombinant Escherichia coli
A common strategy involves the use of recombinant Escherichia coli strains that have been engineered to express genes for PHA synthesis. doi.org These genes typically include those encoding for PHA synthase, the key enzyme responsible for the polymerization of hydroxyalkanoate monomers. frontiersin.org
The general biosynthetic pathway for the production of P(3HB), the most well-characterized PHA, involves three key enzymes: β-ketoacyl-CoA thiolase, acetoacetyl-CoA dehydrogenase, and P(3HB) polymerase. nih.gov To produce copolymers with more complex monomers, the bacterial host is often fed specific precursor substrates. For instance, to incorporate 3-hydroxy-2-methylbutyrate (3H2MB), a monomer with both α- and β-methyl substitutions, recombinant E. coli can be cultured with structurally related precursors like tiglic acid. doi.org Similarly, to introduce 3-hydroxypivalate (3HPi) units, which feature dimethyl groups on the α-carbon, 3-hydroxypivalic acid is supplied as a precursor. doi.org
The cultivation process typically involves growing the recombinant bacterial culture in a suitable medium containing a primary carbon source, such as glucose, and the specific precursor for the desired monomer. doi.org The concentration of the precursor can be adjusted to control the molar fraction of the specialty monomer in the final copolymer. doi.org Once the bacterial culture reaches a sufficient cell density, the nutrient composition may be altered to induce PHA accumulation, which can reach up to 80% of the organism's dry weight. nih.gov
Enzymatic Polymerization
In addition to in vivo biosynthesis, in vitro enzymatic polymerization of (R)-3-hydroxyalkanoates can be achieved using a bacterial polymerase. nih.gov This method allows for greater control over the polymerization process and the resulting polymer structure.
Structure-Property Relationships in Polymeric Derivatives (excluding specific thermal/mechanical values)
The incorporation of branched monomers, structurally akin to 3-hydroxy-2,3-dimethylbutanoic acid, into the PHA backbone has a profound impact on the polymer's physical and material properties.
Influence of α- and β-Methyl Substitution
The presence of methyl groups on the α- and/or β-carbons of the monomer unit disrupts the regularity of the polymer chain. This steric hindrance generally leads to a decrease in the polymer's crystallinity. mdpi.com Homopolymers of P(3HB) are known for their high crystallinity, which can result in brittleness. mdpi.com By introducing branched monomers, the ability of the polymer chains to pack into a highly ordered crystalline lattice is diminished.
This reduction in crystallinity has several consequences for the polymer's properties:
Increased Flexibility and Elasticity: A less crystalline polymer is typically more flexible and exhibits greater elasticity. For example, copolymers of P(3HB) with 3-hydroxyhexanoate (B1247844) (3HHx), a medium-chain-length monomer, display elastomeric properties such as high elasticity and low crystallinity. nih.gov The incorporation of monomers with α-dimethyl groups, such as 3-hydroxypivalate (3HPi), has been shown to result in copolymers with exceptionally high elongation at break, indicating significant flexibility. doi.org
Altered Thermal Properties: A decrease in crystallinity is generally associated with a lower melting temperature (T_m) and a more prominent glass transition temperature (T_g). nih.gov The introduction of branched monomers can therefore broaden the processing window of the polymer.
Modified Degradation Rates: The rate of enzymatic degradation of PHAs is influenced by their crystalline structure. The amorphous regions of the polymer are more susceptible to enzymatic attack than the crystalline regions. nih.gov Consequently, copolymers with lower crystallinity due to branched monomers may exhibit different degradation profiles compared to highly crystalline homopolymers.
Impact of Tertiary Hydroxyl Groups
While the primary focus is often on the alkyl branching, the presence of a tertiary hydroxyl group in the monomer, as is the case with 3-hydroxy-2,3-dimethylbutanoic acid, could also influence the polymer's properties. The introduction of additional hydroxyl groups into the PHA structure has been shown to increase the hydrophilicity of the polymer, as evidenced by a lower water contact angle. nih.gov This enhanced hydrophilicity could be beneficial for certain biomedical applications where interaction with aqueous environments is important.
The following table summarizes the general effects of incorporating branched monomers into a PHA backbone:
| Structural Feature of Monomer | Effect on Polymer Structure | Consequence for Polymer Properties |
| α- and/or β-Methyl Groups | Disruption of chain regularity, steric hindrance | Reduced crystallinity, increased flexibility and elasticity, altered thermal properties, potentially modified degradation rates. |
| Additional Hydroxyl Groups | Increased polarity | Enhanced hydrophilicity. |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is fundamental to unequivocally identifying the molecular structure of Ethyl 3-hydroxy-2,3-dimethylbutanoate. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic connectivity and functional group composition.
NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The protons of the four methyl groups attached to the butanoate backbone would appear as singlets or doublets in the upfield region.
¹³C NMR: The carbon NMR spectrum would confirm the presence of all eight carbon atoms in the molecule, including the distinct signal for the ester carbonyl carbon at a downfield chemical shift (typically 170-175 ppm), the carbon bearing the hydroxyl group, and the carbons of the ethyl and methyl groups.
Stereochemical Analysis: The compound has two stereocenters at the C2 and C3 positions, meaning it can exist as two pairs of enantiomers (diastereomers), often referred to as syn and anti isomers. These diastereomers are distinct chemical entities and are expected to produce different sets of signals in both ¹H and ¹³C NMR spectra. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to determine the relative stereochemistry by measuring the spatial proximity between the methyl groups on C2 and C3. The magnitude of the coupling constants between protons on C2 and C3 can also provide critical information about the dominant conformation and relative stereochemistry.
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ester -CH₃ | ~1.25 | Triplet (t) | 3H |
| C2-CH₃ | ~1.15 | Doublet (d) | 3H |
| C3-(CH₃)₂ | ~1.20 | Singlet (s) | 6H |
| -OH | Variable | Singlet (s, broad) | 1H |
| C2-H | ~2.60 | Quartet (q) | 1H |
| Ester -OCH₂- | ~4.15 | Quartet (q) | 2H |
Mass spectrometry is used to determine the compound's molecular weight and to study its fragmentation patterns, which provides further structural confirmation. The monoisotopic mass of this compound is 160.10994 Da. uni.lu
When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), the molecule will first be ionized to produce a molecular ion [M]⁺ or a pseudomolecular ion, such as [M+H]⁺. This ion then undergoes fragmentation. Expected fragmentation pathways for this β-hydroxy ester include:
Loss of a neutral molecule of water ([M-H₂O]⁺) from the hydroxyl group.
Alpha-cleavage , involving the breaking of bonds adjacent to the carbonyl group or the hydroxyl group.
Loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) from the ester moiety. libretexts.org
Cleavage of the C2-C3 bond, which is a common fragmentation pathway for β-hydroxy carbonyl compounds.
These fragmentation patterns create a unique mass spectrum that serves as a molecular fingerprint for identification. youtube.commiamioh.edu
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Description |
| 160 | [C₈H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 145 | [C₇H₁₃O₃]⁺ | Loss of a methyl radical (M - 15) |
| 142 | [C₈H₁₄O₂]⁺ | Loss of water (M - 18) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of the ethoxy radical (M - 45) |
| 101 | [C₅H₉O₂]⁺ | Cleavage at C2-C3 with loss of C₃H₇O |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement product |
| 59 | [C₃H₇O]⁺ | Isopropanol ion from C3 and attached groups |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. nist.gov
The most prominent peaks would be:
A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
A strong, sharp absorption band around 1735-1715 cm⁻¹, corresponding to the C=O stretching vibration of the saturated ester carbonyl group. chemicalbook.com
Several absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching of the alkyl groups.
A distinct C-O stretching vibration for the ester linkage in the 1300-1100 cm⁻¹ region.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3200 | Alcohol (O-H) | Stretch (broad) |
| 2980 - 2850 | Alkyl (C-H) | Stretch |
| 1735 - 1715 | Ester (C=O) | Stretch (strong, sharp) |
| 1470 - 1450 | Alkyl (C-H) | Bend |
| 1300 - 1100 | Ester (C-O) | Stretch |
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating this compound from reaction mixtures, assessing its purity, and resolving its different stereoisomers.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, a sample is vaporized and passed through a column. The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).
For purity assessment, a pure sample of the compound should yield a single, sharp peak. The presence of other peaks would indicate impurities, such as residual starting materials or synthetic byproducts. Furthermore, by using a chiral GC column, it is often possible to separate the different enantiomers or diastereomers of the compound, allowing for the determination of enantiomeric excess or diastereomeric ratio. rsc.org
For analyzing this compound in complex matrices or for identifying non-volatile impurities, Liquid Chromatography (LC) is the preferred method. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to traditional LC.
When coupled with a mass spectrometer (LC-MS or UHPLC-MS), this technique becomes a powerful tool for impurity profiling. rsc.org The LC component separates the target compound from its impurities, and the MS component provides mass information for each separated peak. This allows for the confident identification and quantification of even trace-level impurities, which is critical in pharmaceutical and fine chemical research.
Chiral Chromatography for Enantiomeric Purity Determination
The separation of enantiomers is a critical aspect of the analysis of chiral compounds such as this compound. Chiral chromatography is the cornerstone technique for determining enantiomeric purity, including enantiomeric excess (e.e.). This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary modes of chiral chromatography employed for such separations. The choice of the chiral stationary phase is paramount for achieving successful enantiomeric resolution. For compounds analogous to this compound, such as Ethyl 3-hydroxybutanoate, cyclodextrin-based CSPs have proven effective. These cyclodextrins, which are cyclic oligosaccharides, possess a chiral cavity that can include one enantiomer preferentially over the other, leading to differences in retention times.
In a study on the enantiomers of ethyl 3-hydroxybutanoate in wine, chiral gas chromatography with a β-cyclodextrin stationary phase was utilized to successfully separate the S and R forms. nih.gov This approach allows for the quantification of each enantiomer and the determination of the enantiomeric ratio in complex matrices. While specific methods for this compound are not extensively documented in publicly available literature, the principles derived from similar structures are directly applicable.
The determination of optical purity for ethyl 3-hydroxybutanoate has also been achieved by HPLC analysis of their corresponding MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters. elsevierpure.com This derivatization technique converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase.
Table 1: Chiral Chromatography Methods for Similar Compounds
| Compound | Chromatographic Method | Chiral Stationary Phase/Derivatizing Agent | Reference |
|---|---|---|---|
| Ethyl 3-hydroxybutanoate | Chiral Gas Chromatography | β-cyclodextrin | nih.gov |
Computational Approaches in Spectral Interpretation
Computational chemistry provides powerful tools for the interpretation of spectroscopic data, offering a synergistic relationship with experimental results. For this compound, computational approaches, particularly Density Functional Theory (DFT), can be instrumental in assigning and understanding its Nuclear Magnetic Resonance (NMR) spectra.
DFT calculations can predict the NMR chemical shifts (δ) and coupling constants of a molecule with a high degree of accuracy. researchgate.netresearchgate.net The process typically involves optimizing the geometry of the molecule in silico and then calculating the nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk These calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
By comparing the computationally predicted NMR spectra with the experimentally obtained spectra, researchers can confirm the chemical structure of this compound. Furthermore, this method is invaluable for distinguishing between diastereomers and assigning the relative stereochemistry, as different stereoisomers will have distinct calculated NMR parameters.
Table 2: Common DFT Functionals and Basis Sets for NMR Prediction
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Prediction of ¹³C chemical shifts | researchgate.netruc.dk |
| B3LYP | cc-pVTZ | Calculation of nuclear shieldings | researchgate.net |
This synergy between experimental NMR and DFT calculations provides a robust framework for the unambiguous structural elucidation of complex molecules like this compound. ruc.dk
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like Ethyl 3-hydroxy-2,3-dimethylbutanoate. researchgate.netnaturalspublishing.com These computational methods solve approximations of the Schrödinger equation to determine the electron wavefunctions, providing a wealth of information about molecular structure and energy. northwestern.edu
By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), a full geometry optimization of the molecule can be performed to find its most stable three-dimensional structure. researchgate.netresearchgate.net From this optimized geometry, various electronic properties can be calculated.
Key Predicted Electronic Properties:
Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Electrostatic Potential (MEP) Maps: MEP plots visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites, making them susceptible to attack by electrophiles.
Atomic Charges: Mulliken population analysis or other charge schemes can assign partial charges to each atom, quantifying the polarity of bonds and the reactivity of different sites.
Reactivity Descriptors: Fukui functions and local softness indices can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision than MEP maps alone.
These quantum chemical methods allow for the prediction of how this compound will interact with other reagents, guiding the design of synthetic routes and the understanding of its reaction mechanisms.
Table 1: Representative Data from Quantum Chemical Calculations on Analogous Systems This table is illustrative, showing typical data obtained from DFT calculations on similar functionalized organic molecules, as specific data for the target compound is not available in the cited literature.
| Calculated Property | Typical Method | Predicted Information |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |
| HOMO Energy | DFT | Site of oxidation, electron-donating ability |
| LUMO Energy | DFT | Site of reduction, electron-accepting ability |
| MEP Surface | DFT | Regions of positive/negative electrostatic potential |
| Vibrational Frequencies | DFT | Predicted IR spectrum, confirmation of stable minima |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations use classical mechanics to model the movements of atoms in a system, which can include the molecule of interest and its surrounding environment (e.g., solvent molecules). acs.orgfrontiersin.org
For a flexible molecule like this compound, rotation around its single bonds can lead to numerous conformers (rotamers). MD simulations can sample these different conformations, providing insight into their relative energies and populations at a given temperature. nih.gov This is particularly useful for understanding which shapes the molecule is most likely to adopt in solution, a key factor influencing its reactivity. researchgate.net
Furthermore, MD simulations are powerful for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (such as water or an organic solvent), one can observe how the solvent molecules arrange themselves around the solute and calculate interaction energies. For this compound, this would reveal detailed information about hydrogen bonding between its hydroxyl and ester groups and the solvent. nih.gov Radial distribution functions can be calculated to quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the solvation shell. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is extensively used to model the mechanisms of chemical reactions, including the synthesis of β-hydroxy esters. The primary methods for synthesizing this compound are variations of the Aldol (B89426) and Reformatsky reactions. researchgate.netncert.nic.in
Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (formed from an α-halo ester and zinc) to a carbonyl compound. chem-station.comwikipedia.org Theoretical studies and crystallographic analyses indicate that the zinc enolates can exist as dimers in solution. chem-station.compsiberg.com Computational modeling suggests that these dimers dissociate into monomers before reacting with the carbonyl compound. The reaction is believed to proceed through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orgyoutube.com Quantum chemical calculations can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.
Aldol Reaction: The base-catalyzed aldol reaction involves the addition of an enolate to an aldehyde or ketone. ncert.nic.inwikipedia.org The stereochemical outcome of this reaction is often explained by the Zimmerman-Traxler model, which also proposes a closed, six-membered chair-like transition state involving the enolate's metal cation. libretexts.org DFT calculations have been successfully used to construct full catalytic cycles for related aldol-type reactions, identifying the energies of all intermediates and transition states along the reaction coordinate. rsc.orgnih.gov This allows for a detailed understanding of the reaction's kinetics and the factors controlling its selectivity.
By modeling these pathways for the specific reactants that form this compound (e.g., the zinc enolate of ethyl 2-bromopropanoate (B1255678) and acetone (B3395972) for the Reformatsky reaction), computational methods can predict reaction barriers and analyze the stability of intermediates, offering a microscopic view of the transformation. prepchem.com
Structure-Activity Relationship (SAR) Studies for Analogues in Chemical Systems
Structure-activity relationship (SAR) studies investigate how modifying a molecule's structure affects its reactivity or physical properties. While often used in drug discovery, SAR principles are equally applicable to understanding chemical systems. For this compound, this involves analyzing how changes to its core structure influence its behavior in chemical reactions, excluding biological contexts.
Computational and experimental studies on analogous systems provide clear examples of these relationships:
Influence of Steric Bulk: In the kinetic resolution of β-hydroxy esters, the steric bulk of the ester group significantly impacts reaction selectivity. Studies have shown that replacing an ethyl ester with a bulkier tert-butyl group leads to higher selectivity factors. mdpi.com This suggests that for this compound, increasing the size of the ethyl group could enhance stereoselectivity in certain reactions by creating a more sterically demanding transition state.
Role of the Hydroxyl Group: The β-hydroxyl group is a key functional feature. In studies of β-hydroxy amines, the hydroxyl group was found to increase the reactivity of the amine in aza-Michael additions compared to simple alkylamines. rsc.org It can also act as an internal catalyst in reactions like transesterification. This implies that the hydroxyl group in this compound is not merely a passive structural element but actively participates in and influences its reactivity, for example by forming hydrogen bonds that stabilize transition states.
Electronic Effects of Substituents: In studies on aromatic β-hydroxy esters, the electronic properties of substituents on the aromatic ring were shown to influence reaction rates and selectivity. mdpi.com While this compound is aliphatic, the principle holds: modifying the methyl groups at the α and β positions with electron-withdrawing or electron-donating groups would predictably alter the electronic character and, consequently, the reactivity of the nearby carbonyl and hydroxyl functions. wikipedia.org
These examples demonstrate that by systematically modifying the ester group, the alkyl substituents, or the hydroxyl function, the chemical properties of this compound analogues can be fine-tuned for specific applications.
Applications in Specialized Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The presence of stereocenters in Ethyl 3-hydroxy-2,3-dimethylbutanoate makes it a valuable chiral synthon, a molecule whose specific 3D arrangement is used to build larger, stereochemically-defined molecules. ontosight.ai In asymmetric synthesis, the goal is to create a target molecule as a single enantiomer, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. ontosight.ai
While specific, large-scale applications of this compound are specialized, the broader class of β-hydroxy esters serves as a foundational component in the synthesis of complex natural products and pharmaceuticals. orgsyn.org The defined stereochemistry at the C2 and C3 positions of the butanoate chain allows chemists to control the three-dimensional structure of the final product with high precision. This control is paramount when synthesizing molecules with specific biological targets, such as enzyme inhibitors or receptor agonists.
Methodologies for producing such chiral building blocks often involve biocatalysis, for instance, using whole-cell biocatalysts like Lactobacillus kefir for the asymmetric reduction of related ketoesters to yield chiral hydroxybutanoates with high enantiomeric excess (up to 99.5%). tum.de This highlights a sustainable and efficient pathway to producing optically active intermediates that are essential for advanced organic synthesis.
| Aspect of Asymmetric Synthesis | Relevance of this compound |
|---|---|
| Stereocenter Control | Provides a predefined chiral center for building complex stereochemically-defined molecules. |
| Target Molecules | Serves as a precursor for synthesizing pharmaceutical compounds where specific chirality is essential for biological activity. ontosight.ai |
| Synthetic Advantage | The hydroxyl and ester functional groups offer versatile handles for subsequent chemical transformations. |
Applications in Fine Chemical and Intermediate Production
This compound functions as a key intermediate in the synthesis of various fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and specialty additives. This compound's utility stems from its bifunctional nature—the hydroxyl (-OH) group and the ester (-COOEt) group can be selectively modified.
It serves as a precursor in the synthesis of a range of compounds. For example, the hydroxyl group can be oxidized or replaced, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. One documented transformation is its acid-catalyzed dehydration to form ethyl 2,3-dimethylbut-2-enoate, an α,β-unsaturated ester. This class of compounds is valuable in organic synthesis for undergoing conjugate addition reactions, allowing for the formation of new carbon-carbon bonds.
The production of this intermediate can be achieved through methods like the Reformatsky reaction, involving the reaction of ethyl 2-bromopropanoate (B1255678) with acetone (B3395972) in the presence of zinc, yielding the final product after workup and distillation. prepchem.com Its role as a versatile small molecule scaffold makes it a valuable component in the libraries of synthetic chemists. cymitquimica.com
Contributions to Polymer Science and Material Innovation through Monomer Derivatives
While direct polymerization of this compound is not common, its structural motifs are relevant to polymer science. The broader family of hydroxy- and polyhydroxyalkanoate esters are foundational to the field of biodegradable polymers. For instance, poly(3-hydroxybutyrate) is a well-known bioplastic.
Derivatives of this compound can be conceptualized as potential monomers for creating specialty polymers. Through chemical modification, the hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomers could then be used in free-radical polymerization to create polymers with pendant hydroxyl groups, which can enhance properties like hydrophilicity, adhesion, and provide sites for further cross-linking or functionalization. numberanalytics.com
Although direct industrial applications for polymers derived specifically from this compound are not widely documented, related structures are actively researched. For example, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) has been used to create macroazo initiators for the synthesis of novel block copolymers, demonstrating the utility of such backbones in advanced material design. researchgate.net The principles of substitution reactions are fundamental to modifying such molecules for polymer synthesis, enabling the creation of materials with tailored properties. numberanalytics.com
Potential in Agrochemistry and Industrial Catalysis (academic pathways)
In the realm of academic and exploratory research, the structural features of this compound suggest potential pathways for its use in agrochemistry and industrial catalysis.
Agrochemistry: Many modern fungicides, herbicides, and insecticides are complex chiral molecules. The synthesis of these active ingredients often relies on chiral building blocks to ensure high efficacy and reduce off-target effects. The stereocenters present in this compound make it a candidate for the synthesis of new agrochemical compounds. Research into derivatives of this compound has indicated potential for biological activity, such as anticonvulsant properties in animal models, which underscores the potential for discovering other bio-activities relevant to agriculture.
Industrial Catalysis: The chiral hydroxyl group in the molecule can serve as a directing group or a ligand component in asymmetric catalysis. After modification, it could be attached to a solid support or a larger molecular framework to create a chiral catalyst. Such catalysts are highly sought after for producing enantiomerically pure chemicals on an industrial scale. For instance, chiral alcohols are often used as precursors for ligands in transition-metal-catalyzed reactions, which are instrumental in modern chemical manufacturing.
| Research Area | Potential Application Pathway | Rationale |
|---|---|---|
| Agrochemistry | Synthesis of novel, chiral pesticides or herbicides. | The molecule's defined stereochemistry can lead to higher target specificity and efficacy. |
| Industrial Catalysis | Development of chiral ligands for asymmetric catalysis. | The hydroxyl group can be modified to coordinate with metal centers, creating catalysts for stereoselective reactions. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalytic Systems for Efficient Synthesis
The synthesis of specific stereoisomers of ethyl 3-hydroxy-2,3-dimethylbutanoate is a critical area for development, as the biological and chemical properties of such molecules are often stereodependent. Future research will likely focus on creating highly efficient and selective catalytic systems.
The asymmetric aldol (B89426) reaction stands out as a primary method for constructing the β-hydroxy ester motif. While organocatalysis, particularly with proline and its derivatives, has shown success in asymmetric aldol reactions, further development is needed to control the formation of the two stereocenters in this compound. The exploration of novel chiral diamines and bifunctional catalysts could lead to higher yields and enantioselectivities.
Another promising approach is the use of chiral Lewis acid catalysts in Mukaiyama aldol reactions. Density Functional Theory (DFT) studies have been instrumental in understanding the diastereoselectivity of these reactions, and future computational work could guide the design of new catalysts with enhanced selectivity for substrates like those leading to ethyl 3--hydroxy-2,3-dimethylbutanoate.
Furthermore, the asymmetric addition of organometallic reagents to ketoesters presents a direct route to chiral tertiary alcohols. The development of new chiral ligands for Grignard and organozinc reagents is a key area of interest. Rational ligand design, aided by computational modeling, could lead to catalysts that provide high enantiomeric excess for the synthesis of this and related tertiary alcohols.
| Catalytic Approach | Potential Catalyst Type | Key Research Focus |
| Asymmetric Aldol Reaction | Proline-derived organocatalysts, Chiral diamines | Enhancing control over diastereoselectivity and enantioselectivity. |
| Mukaiyama Aldol Reaction | Chiral Lewis Acids | Computational design of catalysts for improved stereocontrol. |
| Asymmetric Grignard/Organozinc Addition | Chiral tridentate diamine/phenol ligands | Development of ligands for highly enantioselective addition to ketoesters. |
Integration with Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Integrating the synthesis of this compound into flow chemistry systems is a logical next step for its industrial production.
Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control can lead to higher yields, improved selectivity, and a reduction in byproduct formation. For exothermic reactions like the aldol condensation, flow systems offer enhanced heat transfer, mitigating safety risks associated with thermal runaways.
A key area of development will be the immobilization of catalysts for use in packed-bed or wall-coated flow reactors. Heterogenizing chiral organocatalysts or Lewis acids on solid supports would simplify product purification and enable catalyst recycling, making the process more sustainable and cost-effective. Research into robust immobilization techniques that maintain catalyst activity and selectivity over extended periods will be crucial.
The online monitoring of reaction progress using in-line analytical techniques (e.g., IR, NMR spectroscopy) will also be a vital component of continuous manufacturing processes. This will allow for real-time optimization and quality control, ensuring consistent product quality.
Exploration of Bio-based Synthesis Pathways and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic and microbial pathways for the production of this compound is a promising and largely unexplored field.
Aldo-keto reductases (AKRs) are a superfamily of enzymes capable of reducing aldehydes and ketones to their corresponding alcohols with high stereoselectivity. Screening for and engineering AKRs that can efficiently reduce a suitable β-ketoester precursor to the desired stereoisomer of this compound is a viable strategy. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or recombinant Escherichia coli, could provide a cost-effective solution by housing the necessary enzymes and cofactor regeneration systems.
Aldolases are another class of enzymes that catalyze the formation of carbon-carbon bonds. While their natural substrates are typically activated carbonyl compounds, recent research has focused on expanding their substrate scope to include unactivated ketones. The discovery or engineering of an aldolase (B8822740) that can catalyze the asymmetric addition of an enolate to a ketone to form the backbone of this compound would be a significant breakthrough.
The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, could also be a fruitful area of research. For instance, a chemical step could be used to synthesize a prochiral precursor, which is then stereoselectively reduced by an enzyme.
| Biocatalytic Approach | Enzyme Class | Key Research Focus |
| Asymmetric Reduction | Aldo-Keto Reductases (AKRs) | Screening and engineering of enzymes for the stereoselective reduction of β-ketoester precursors. |
| Asymmetric C-C Bond Formation | Aldolases | Expanding substrate scope to include precursors for this compound. |
| Whole-Cell Biocatalysis | Saccharomyces cerevisiae, Escherichia coli | Development of robust microbial strains for the efficient production of the target molecule. |
Advanced Characterization of Reaction Intermediates and Transient Species
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient catalysts. Advanced spectroscopic techniques can provide valuable insights into the structure and behavior of short-lived reaction intermediates and transient species.
In situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis, can be employed to monitor the progress of reactions in real-time and identify key intermediates. For aldol reactions, this could involve the characterization of enolate or enamine intermediates and their subsequent reaction with the carbonyl compound.
For reactions involving organometallic reagents, such as the Reformatsky or Grignard reactions, techniques like X-ray absorption spectroscopy (XAS) can provide information about the coordination environment of the metal center in the active catalytic species. This can help to elucidate the structure of the organozinc or organomagnesium intermediates and their role in the reaction mechanism.
The combination of experimental data with computational modeling will be particularly powerful. DFT calculations can be used to predict the structures and energies of proposed intermediates and transition states, which can then be validated against experimental spectroscopic data.
Computational Design of New Derivatives with Tailored Reactivity Profiles
Computational chemistry offers a powerful toolkit for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to design new derivatives with tailored reactivity profiles for various applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogues with their chemical reactivity or biological activity. These models can then be used to predict the properties of new, unsynthesized derivatives, guiding the selection of promising candidates for synthesis and testing.
DFT calculations can be used to investigate the electronic structure and reactivity of different derivatives. For example, by introducing various substituents on the butanoate backbone, it may be possible to modulate the acidity of the hydroxyl proton, the nucleophilicity of the ester carbonyl, or the stability of potential carbocation intermediates in dehydration reactions. This could lead to the development of new derivatives with enhanced performance in specific chemical transformations.
Furthermore, computational screening can be used to identify new catalysts for the synthesis of these derivatives. By modeling the interaction of potential catalysts with the reactants and transition states, it is possible to predict which catalysts are most likely to be effective, thereby accelerating the discovery of new and improved synthetic methods.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-hydroxy-2,3-dimethylbutanoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 3-hydroxy-2,3-dimethylbutanoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials . Alternative routes include enzymatic esterification for enantioselective synthesis, though this requires optimization of enzyme activity and solvent systems .
Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the ester’s backbone structure. Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and the hydroxy group proton (δ ~1.5–2.5 ppm in ¹H NMR, broadened due to hydrogen bonding) .
- Chiral Chromatography: To resolve enantiomers, use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Compare retention times with authentic standards .
- IR Spectroscopy: Confirm ester functional groups via C=O stretch (~1740 cm⁻¹) and O–H stretch (~3450 cm⁻¹) .
Q. What methods are reliable for determining its physical properties, such as melting point and partition coefficients?
- Melting Point: Differential Scanning Calorimetry (DSC) is preferred over traditional capillary methods due to its sensitivity to polymorphic transitions and impurities .
- LogP (Octanol/Water): Use shake-flask experiments with HPLC quantification. Computational methods (e.g., Crippen or McGowan fragmentation) provide estimates but require empirical validation .
- Water Solubility: Gravimetric analysis after saturation in buffered solutions (pH 4–8) at controlled temperatures .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
Ruthenium-TsDPEN complexes with formic acid as a hydrogen donor have shown >90% ee in related β-hydroxy ester syntheses. Key factors include:
Q. What computational strategies predict thermodynamic properties (e.g., evaporation enthalpy) when experimental data are conflicting?
Conflicting data from methods like Joback (group contribution) vs. NIST Webbook (experimental) can be resolved via:
Q. How does the compound’s hygroscopicity impact reaction design, and what mitigation strategies are effective?
The hydroxy group increases hygroscopicity, leading to hydrolysis or side reactions. Strategies include:
Q. What catalytic systems enable functionalization of this compound for natural product synthesis?
Cooperative catalysis (e.g., thiourea-organocatalysts with metal complexes) facilitates C–C bond formation. For example:
- Amination: Combine diphenyl phosphate and Brønsted acids to convert the hydroxy ester to β-amino acids with >80% yield.
- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions using boronic acid derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported critical temperatures (Tc) and pressures (Pc)?
Discrepancies arise from differing experimental setups (e.g., static vs. flow methods). Recommendations:
- Validate with Multiple Techniques: Compare Tc/Pc from gas saturation, ebulliometry, and predictive software (e.g., Cheméo’s McGowan method).
- Peer-Review Data: Prioritize values from peer-reviewed journals (e.g., Journal of Organic Chemistry) over patent literature .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
